molecular formula C11H20O3 B8387744 3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester CAS No. 105650-24-6

3-Hydroxy-3,7-dimethyl-6-octenoic acid methyl ester

Cat. No. B8387744
M. Wt: 200.27 g/mol
InChI Key: AZYCUHYELMASNW-UHFFFAOYSA-N
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Patent
US06384242B1

Procedure details

0.69 g of Na metal were dissolved in 200 g of methanol and cooled to 10° C. 50.47 g (0.279 mol) of 4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone were then added over a period of 17 mins, during which time the temperature rose to 16° C. Next, the mixture was stirred at 20° C. for 1.2 h and then acidified with 4.14 g (30 mmol) of sodium hydrogen sulfate. After being stirred for a further 1.7 h at 20° C., the suspension was filtered. The filtrate was concentrated (80 mbar, 40° C.). The residue (56.56 g) was then fractionated at 1 mbar, and the main fraction distilled at 95° C. to 97° C. 49.52 g (87.1%) of the title product were obtained in the form of an oil.
[Compound]
Name
Na
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone
Quantity
50.47 g
Type
reactant
Reaction Step Two
Quantity
4.14 g
Type
reactant
Reaction Step Three
Yield
87.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[O:5][C:4](=[O:6])[CH2:3]1.S([O-])(O)(=O)=O.[Na+].[CH3:19][OH:20]>>[CH3:19][O:20][C:4](=[O:6])[CH2:3][C:2]([CH3:1])([OH:5])[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12] |f:1.2|

Inputs

Step One
Name
Na
Quantity
0.69 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
CO
Step Two
Name
4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone
Quantity
50.47 g
Type
reactant
Smiles
CC1(CC(O1)=O)CCC=C(C)C
Step Three
Name
Quantity
4.14 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Next, the mixture was stirred at 20° C. for 1.2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 16° C
STIRRING
Type
STIRRING
Details
After being stirred for a further 1.7 h at 20° C.
Duration
1.7 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (80 mbar, 40° C.)
DISTILLATION
Type
DISTILLATION
Details
the main fraction distilled at 95° C. to 97° C

Outcomes

Product
Details
Reaction Time
1.2 h
Name
Type
product
Smiles
COC(CC(CCC=C(C)C)(O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49.52 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.